molecular formula C14H10BrClO2 B5812004 2-bromo-4-chlorophenyl phenylacetate

2-bromo-4-chlorophenyl phenylacetate

Cat. No.: B5812004
M. Wt: 325.58 g/mol
InChI Key: MMLOXHYYIQPWBA-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenyl phenylacetate is a halogenated aromatic ester compound comprising a phenylacetic acid moiety esterified with a 2-bromo-4-chlorophenol group. Phenylacetate derivatives are known for diverse roles, including antitumor effects, enzyme interactions, and microbial metabolism modulation .

Properties

IUPAC Name

(2-bromo-4-chlorophenyl) 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-9-11(16)6-7-13(12)18-14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLOXHYYIQPWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chlorophenyl phenylacetate typically involves the esterification of 2-bromo-4-chlorophenol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chlorophenyl phenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenylacetate moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetates with various functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Products include carboxylic acids or ketones derived from the oxidation of the phenylacetate moiety.

    Reduction Reactions: Products include alcohols or other reduced derivatives of the original compound.

Scientific Research Applications

2-bromo-4-chlorophenyl phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s structure allows for modifications that can enhance its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-4-chlorophenyl phenylacetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bromo and chloro substituents distinguish 2-bromo-4-chlorophenyl phenylacetate from simpler phenylacetates. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Lipophilicity (Predicted) Key Structural Features
This compound Br, Cl at positions 2 and 4 ~325.5 High Halogenated aromatic ester
Phenylacetate None 136.15 Moderate Simple phenylacetic acid
p-Chloro-phenylacetate Cl at para position 170.59 Moderate-high Monosubstituted halogen
L-Ornithine phenylacetate Ornithine conjugate 265.3 Low (polar conjugate) Amino acid derivative

This contrasts with L-ornithine phenylacetate, a polar conjugate designed for improved pharmacokinetics in hepatic encephalopathy treatment .

Enzyme Interactions

  • Decarboxylase Resistance : The target compound’s halogen substituents may sterically hinder decarboxylase activity, unlike phenylacetate, which is readily converted to toluene by enzymes like phenylacetate decarboxylase .
  • PPARγ Activation : Halogenated phenylacetates (e.g., p-chloro-phenylacetate) show stronger PPARγ activation than phenylacetate, correlating with antitumor efficacy . The dual halogenation in this compound could further enhance this interaction, though empirical data are needed.

Pharmacokinetics and Toxicology

  • Metabolic Stability: Increased lipophilicity may prolong half-life but could also raise toxicity risks. L-Ornithine phenylacetate, by contrast, is designed for safer systemic exposure, with nonclinical studies showing evaluations of genotoxicity and organ effects .
  • notes that a related methyl ester derivative is restricted to lab use, suggesting possible hazards requiring further evaluation.

Data Tables

Notes

  • Comparisons are based on structural analogs and mechanistic studies of related compounds; direct data for this compound are sparse.
  • The compound’s halogenated structure suggests unique pharmacokinetic and toxicological profiles requiring empirical validation.

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